Cyclooctylidenehydrazine

Description

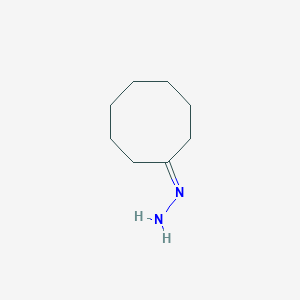

Cyclooctylidenehydrazine (C₈H₁₄N₂) is a hydrazine derivative featuring an eight-membered cycloalkylidene ring conjugated with a hydrazine moiety. Structurally, it belongs to the class of cyclic hydrazones, which are characterized by the presence of a C=N–NH₂ group. These compounds are typically synthesized via acid-catalyzed condensation of hydrazides with cyclic ketones (e.g., cyclooctanone) under reflux conditions .

Properties

CAS No. |

50533-93-2 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

cyclooctylidenehydrazine |

InChI |

InChI=1S/C8H16N2/c9-10-8-6-4-2-1-3-5-7-8/h1-7,9H2 |

InChI Key |

JSQFFKSZPVQEMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NN)CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylidenehydrazine can be synthesized through the reaction of cyclooctanone with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylidenehydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclooctylidenehydrazone derivatives.

Reduction: Reduction reactions can convert this compound to cyclooctylamine.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Cyclooctylidenehydrazone derivatives.

Reduction: Cyclooctylamine.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Cyclooctylidenehydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, influencing catalytic processes. Additionally, the compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and synthetic properties of cyclooctylidenehydrazine and its analogs:

Structural and Conformational Differences

- Ring Size and Stability : Cyclopentylidenehydrazine adopts an envelope conformation due to ring strain in the five-membered system , whereas cyclohexylidenehydrazine derivatives exhibit chair or boat conformations . This compound’s larger ring likely reduces strain, enhancing thermodynamic stability but complicating synthetic yields due to entropic factors .

- Hydrogen Bonding : Cyclohexylidenehydrazine forms extensive N–H⋯O and C–H⋯O hydrogen bonds in crystalline states, stabilizing supramolecular architectures . Similar interactions are expected for this compound but with altered packing efficiencies due to ring flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.